molecular formula C17H17BrN2O5S2 B2374868 6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-18-1

6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2374868
CAS RN: 864926-18-1
M. Wt: 473.36
InChI Key: ABELKAMCXOYWEP-UHFFFAOYSA-N
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Description

6-ethyl 3-methyl 2-(5-bromothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a useful research compound. Its molecular formula is C17H17BrN2O5S2 and its molecular weight is 473.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound is closely related to a class of substances synthesized and characterized for their unique molecular structures. For instance, Çolak et al. (2021) synthesized similar compounds and characterized them using FTIR, NMR, and X-ray crystallographic analysis. These analyses are crucial for understanding the molecular structure and properties, such as intramolecular hydrogen bonding, which can influence the compound's reactivity and potential applications (Çolak, Karayel, Buldurun, & Turan, 2021).

Heterocyclic Synthesis

In the realm of organic chemistry, compounds like the one mentioned are often synthesized for their applications in creating heterocyclic structures. For example, Zhu et al. (2003) demonstrated the use of similar compounds in the synthesis of tetrahydropyridines, a process characterized by excellent yields and regioselectivity (Zhu, Lan, & Kwon, 2003). Similarly, Bakhite et al. (2005) utilized related compounds to prepare derivatives like tetrahydropyridothienopyrimidines, indicating the compound's potential in synthesizing complex heterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmaceutical Potential

While specific applications in pharmaceuticals for this compound are not detailed in the available literature, compounds with similar structures are often explored for potential pharmaceutical uses. For example, Kumar and Mashelker (2006) synthesized derivatives expected to exhibit antihypertensive activity, showcasing the potential of such compounds in drug discovery (Kumar & Mashelker, 2006).

Molecular Modeling and Antioxidant Evaluation

Advanced techniques like molecular modeling are employed to predict the reactivity and interactions of these compounds. Althagafi (2022) performed quantum chemical calculations to evaluate the reactivity of similar derivatives, which is crucial for predicting their behavior in biological systems or as potential catalysts (Althagafi, 2022).

properties

IUPAC Name

6-O-ethyl 3-O-methyl 2-[(5-bromothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O5S2/c1-3-25-17(23)20-7-6-9-11(8-20)27-15(13(9)16(22)24-2)19-14(21)10-4-5-12(18)26-10/h4-5H,3,6-8H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABELKAMCXOYWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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